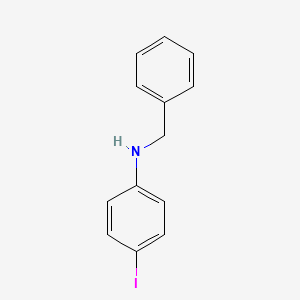

N-ベンジル-4-ヨードアニリン

概要

説明

N-Benzyl-4-iodoaniline is a chemical compound with the molecular formula C₁₃H₁₂IN . Its average mass is approximately 309.146 Da , and its monoisotopic mass is 309.001434 Da . This compound belongs to the class of arylbenzothiazoles , which are privileged scaffolds in synthetic and medicinal chemistry. Benzothiazoles and their derivatives exhibit a wide range of pharmacological properties and structural diversity, making them valuable for drug discovery .

Synthesis Analysis

Several synthetic approaches have been developed for the preparation of 2-arylbenzothiazoles, including those involving C-S bond formation. For instance, Zhang et al. designed an efficient protocol for synthesizing 2-arylbenzothiazole moieties via oxidative cross-coupling reactions using readily available N-benzyl-2-iodoaniline and potassium sulfide as precursors . This method provides a versatile route to access these biologically relevant compounds.

科学的研究の応用

医薬品研究

N-ベンジル-4-ヨードアニリンは、さまざまな生物活性化合物に存在するインドール誘導体の合成における前駆体として使用できます。 これらの化合物は、重要な生物学的特性のために、癌細胞、微生物、およびヒトの体のさまざまな種類の障害の治療に適用されています .

分析化学

この化合物は、特に医薬品試験において、機器の校正や分析方法の検証のために、分析化学における標準物質または参照物質として使用できます .

作用機序

Target of Action

N-Benzyl-4-iodoaniline, like other aniline derivatives, could potentially interact with various biological targets. Anilines are a class of compounds that are used as building blocks in the synthesis of various pharmaceuticals . The specific targets of N-Benzyl-4-iodoaniline would depend on its specific chemical structure and properties.

Mode of Action

The mode of action of N-Benzyl-4-iodoaniline would depend on its specific biological targets. Anilines can undergo various reactions such as electrophilic substitution, which could potentially influence their interaction with biological targets .

Biochemical Pathways

Anilines can participate in various biochemical pathways depending on their specific chemical structure. For example, they can undergo reactions at the benzylic position, which are important for synthesis problems .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Benzyl-4-iodoaniline would depend on its specific chemical structure. Anilines, in general, can be absorbed in the body and can be metabolized by various enzymes. They can be distributed in various tissues and can be excreted through the kidneys .

Result of Action

The molecular and cellular effects of N-Benzyl-4-iodoaniline would depend on its specific biological targets and mode of action. Anilines can have various effects on cells, including potential cytotoxic effects .

Action Environment

The action, efficacy, and stability of N-Benzyl-4-iodoaniline could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .

特性

IUPAC Name |

N-benzyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLJKIYWSQACLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565843 | |

| Record name | N-Benzyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3526-49-6 | |

| Record name | N-Benzyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

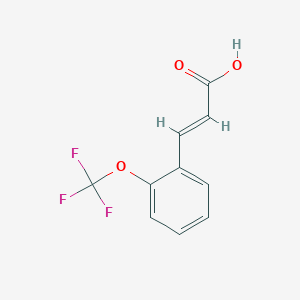

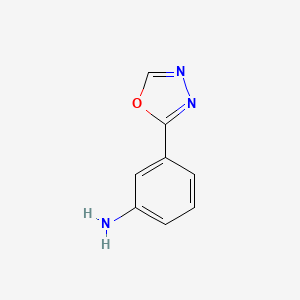

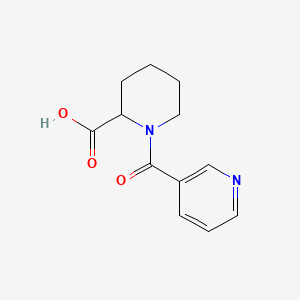

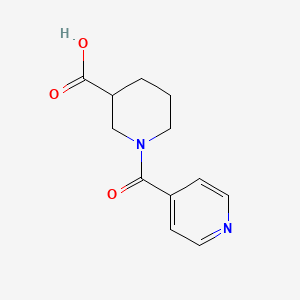

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)